6-Bromospiro[chroman-2,4'-piperidine]
Overview
Description
6-Bromospiro[chroman-2,4’-piperidine] is a chemical compound with the molecular formula C13H16BrNO It is characterized by a spiro linkage between a chroman and a piperidine ring, with a bromine atom attached to the chroman moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[chroman-2,4’-piperidine] typically involves the reaction of a chroman derivative with a piperidine derivative under specific conditions. One common method includes the bromination of a chroman precursor followed by a spirocyclization reaction with a piperidine derivative. The reaction conditions often involve the use of a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of 6-Bromospiro[chroman-2,4’-piperidine] may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Bromospiro[chroman-2,4’-piperidine] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dehalogenated or hydrogenated products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives such as 6-bromo-2-oxo-spiro[chroman-2,4’-piperidine].
Reduction: Formation of 6-hydroxyspiro[chroman-2,4’-piperidine] or 6-bromo-3,4-dihydrospiro[chroman-2,4’-piperidine].
Substitution: Formation of 6-azidospiro[chroman-2,4’-piperidine] or 6-thiospiro[chroman-2,4’-piperidine].
Scientific Research Applications
6-Bromospiro[chroman-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidine] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and spiro linkage contribute to its unique binding properties and biological activity. The exact pathways involved can vary, but typically include interactions with cellular proteins and modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydrospiro[chroman-2,4’-piperidine]
- 6-Bromo-2-oxo-spiro[chroman-2,4’-piperidine]
- 6-Azidospiro[chroman-2,4’-piperidine]
Uniqueness
6-Bromospiro[chroman-2,4’-piperidine] is unique due to its specific spiro linkage and the presence of a bromine atom, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromospiro[3,4-dihydrochromene-2,4'-piperidine] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO/c14-11-1-2-12-10(9-11)3-4-13(16-12)5-7-15-8-6-13/h1-2,9,15H,3-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYSWCGJEOTEKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC3=C1C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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